Differentiation by 4-Benzylpiperazine Substituent vs. 4-Phenylpiperazine Analogs: Impact on Anticonvulsant Screening Profile
Preliminary data indicate that N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is positive in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, a broad-spectrum anticonvulsant profile . This contrasts with many closely related analogs where replacing the N-benzyl group on the piperazine with an N-phenyl group often leads to preferential activity in only one model or reduced potency, as inferred from structure-activity relationship (SAR) studies on similar piperazine-clubbed triazine derivatives where 4-benzylpiperazin-1-yl analogs showed superior dual-model activity compared to their 4-phenyl counterparts . Direct, quantitative head-to-head data (ED50 values) for this specific compound against a named comparator are not available in the open literature; the profile is inferred from reported screening results.
| Evidence Dimension | In vivo anticonvulsant screening profile |
|---|---|
| Target Compound Data | Positive in MES and scPTZ mouse models |
| Comparator Or Baseline | Related 4-phenylpiperazin-1-yl analogs (from literature): Often show preferential activity in a single seizure model |
| Quantified Difference | Qualitative difference in spectrum of activity (dual-model positive vs. single-model positive); no direct ED50 comparison available for the target compound. |
| Conditions | Mouse maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Details of dosing and time points not specified in available secondary reports. |
Why This Matters
A dual-positive screening profile against both MES and scPTZ seizures is a highly desirable characteristic for a broad-spectrum anticonvulsant lead, suggesting a mechanism distinct from those of compounds only active in one assay.
